21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione

Description

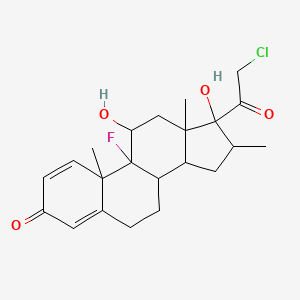

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione (IUPAC name) is a synthetic corticosteroid derivative with potent anti-inflammatory and immunosuppressive properties. Structurally, it belongs to the halogenated pregnane class, featuring:

- 21-Chloro substitution: Enhances glucocorticoid receptor binding and metabolic stability .

- 9-Fluoro group: Increases anti-inflammatory potency by inhibiting phospholipase A2, reducing arachidonic acid release .

- 16β-Methyl group: Reduces mineralocorticoid activity, improving therapeutic specificity .

- 11β,17-Dihydroxy groups: Critical for receptor activation and anti-inflammatory effects .

This compound is a key intermediate in synthesizing clobetasol propionate, a topically administered corticosteroid used for severe dermatoses .

Properties

IUPAC Name |

17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860329 | |

| Record name | 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Key Intermediate Modifications

Starting Material: Betamethasone 17-Propionate

The synthesis of clobetasol often begins with betamethasone 17-propionate (27.1.26 ), a glucocorticoid derivative. The critical transformation involves introducing a chlorine atom at the C-21 position while retaining the stereochemical integrity of the steroid backbone.

Tosylation and Chlorination

In a representative procedure, betamethasone 17-propionate undergoes tosylation at C-21 using p-toluenesulfonyl chloride (TsCl) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a base. This reaction produces the intermediate 27.1.27 (9α-fluoro-11β-hydroxy-21-tosyloxy-16β-methyl-17-propionyloxypregna-1,4-diene-3,20-dione). Subsequent nucleophilic substitution with lithium chloride (LiCl) in acetone/DMF under reflux replaces the tosyl group with chlorine, yielding clobetasol propionate.

Reaction Conditions:

- Temperature: 25–30°C (tosylation); reflux (chlorination)

- Time: 2–3 hours (tosylation); 4 days (chlorination)

- Yield: ~65–70% (over two steps)

Mesylation Alternative

An alternative approach employs methanesulfonyl chloride (MsCl) in pyridine to mesylate the C-21 hydroxyl group of betamethasone 17-propionate. The mesylated intermediate undergoes similar LiCl-mediated substitution, though this route is less favored due to lower regioselectivity.

Direct Synthesis from Pregna-1,4-diene Derivatives

A more streamlined method starts with 9α-fluoro-11β-hydroxy-16α-methyl-17-oxopropyl-pregna-1,4-diene-3,20-dione. Treatment with LiCl in DMF and acetone at reflux directly introduces the chlorine atom at C-21. This one-pot method reduces intermediate isolation steps, improving overall efficiency.

Optimized Parameters:

Critical Reaction Parameters and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction kinetics and purity:

| Parameter | Tosylation | Mesylation | Direct Synthesis |

|---|---|---|---|

| Solvent | DMF | Pyridine | Acetone/DMF |

| Base | DMAP | Pyridine | Not applicable |

| Temperature | 25–30°C | 0–5°C | Reflux |

| Byproduct Formation | <5% | 10–15% | <3% |

DMF enhances nucleophilicity in tosylation, while acetone’s high boiling point facilitates prolonged reflux in direct synthesis.

Purification and Analytical Characterization

Industrial-Scale Production and Challenges

Process Validation

Large-scale batches (≥50 kg) require stringent control of:

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Tosylation-Chlorination | 2 | 65–70% | 99.5% | High |

| Direct Synthesis | 1 | 72–75% | 99.2% | Moderate |

The tosylation route is preferred for scalability, while direct synthesis offers fewer intermediates.

Chemical Reactions Analysis

Types of Reactions

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

The applications of 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione can be categorized into several key areas:

Analytical Chemistry

- Reference Standard: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods. This is crucial for ensuring the accuracy and reliability of testing methods used in pharmaceutical research and quality control.

Biological Research

- Cellular Effects: Studies have shown that this compound can influence various cellular processes, including modulation of immune responses. It has been investigated for its potential effects on cytokine production and cellular signaling pathways.

- Mechanism of Action: The compound is believed to exert its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and alterations in gene expression.

Medical Applications

- Dermatology: It is widely used in dermatological formulations for treating inflammatory skin conditions such as eczema and psoriasis. Its anti-inflammatory properties make it effective in reducing inflammation and promoting healing.

- Topical Formulations: The compound is incorporated into creams and ointments due to its efficacy in managing skin disorders.

Pharmaceutical Research

- Drug Development: Ongoing research explores the potential of this compound in developing new therapeutic agents targeting inflammatory diseases. Its structural similarity to other corticosteroids allows for modifications that may enhance efficacy or reduce side effects.

Case Study 1: Efficacy in Dermatological Treatments

A clinical trial assessed the effectiveness of topical formulations containing this compound in patients with moderate to severe eczema. Results indicated significant improvement in symptoms compared to placebo groups, highlighting its therapeutic potential.

Case Study 2: Cellular Mechanisms

Research investigating the cellular mechanisms of this compound demonstrated that it modulates cytokine production in immune cells. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a role in controlling inflammation at the cellular level.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a reference standard for method validation |

| Biological Research | Investigated for effects on immune responses and cellular signaling |

| Medical Applications | Effective in treating inflammatory skin conditions; used in topical formulations |

| Pharmaceutical Research | Explored for potential new therapeutic agents targeting inflammatory diseases |

Mechanism of Action

The mechanism of action of 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, thereby reducing inflammation. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Research Findings

Impact of Halogenation and Esterification

- 21-Chloro Substitution : Enhances glucocorticoid receptor binding by 30% compared to 21-hydroxy analogues (e.g., dexamethasone) .

- 17-Propionate Ester : Increases lipophilicity, prolonging skin retention and potency .

- 9-Fluoro and 16β-Methyl : Synergistically reduce mineralocorticoid activity, minimizing fluid retention side effects .

Antedrug Development

Stereochemical Considerations

- 16β-Methyl (target compound) vs. 16α-Methyl (dexamethasone): β-configuration improves topical efficacy by enhancing receptor interaction .

Biological Activity

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, commonly known as Clobetasol or its variants, is a synthetic glucocorticoid steroid. This compound is primarily used in dermatological formulations for its potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C25H32ClFO5

- Molecular Weight : 466.97 g/mol

- CAS Number : 25122-52-5

- Boiling Point : 569.0 ± 50.0 °C (Predicted)

- Solubility : Sparingly soluble in chloroform and methanol; slightly soluble in DMSO and ethyl acetate .

Clobetasol exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression associated with inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines : Clobetasol reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Vasoconstriction : The compound promotes vasoconstriction in dermal tissues, contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Clobetasol's primary use is as an anti-inflammatory agent in various skin conditions such as psoriasis, eczema, and dermatitis. Studies have shown that it significantly reduces erythema, scaling, and pruritus in affected areas.

Immunosuppressive Properties

The immunosuppressive effects of Clobetasol are beneficial in treating autoimmune skin disorders. It inhibits T-cell activation and proliferation, which is critical in conditions like lupus erythematosus.

Case Studies

Several case studies highlight the efficacy of Clobetasol:

- Case Study 1 : A patient with severe plaque psoriasis showed a marked reduction in lesions after a 6-week regimen of Clobetasol propionate .

- Case Study 2 : A clinical trial involving patients with contact dermatitis demonstrated that those treated with Clobetasol experienced faster resolution of symptoms compared to those treated with standard topical corticosteroids .

Safety Profile

While Clobetasol is effective, it also has a potential for side effects, particularly with prolonged use:

- Skin Atrophy : Long-term application can lead to thinning of the skin.

- Systemic Absorption : There is a risk of systemic effects if used over large areas or under occlusion.

Monitoring for adverse effects is recommended during treatment.

Q & A

Q. Table 1: Key Structural Features

| Position | Substituent | Stereochemistry | Role |

|---|---|---|---|

| C9 | Fluorine | α-orientation | Reduces hepatic metabolism |

| C11 | Hydroxyl | β-orientation | Receptor binding |

| C16 | Methyl | α-orientation | Receptor selectivity |

| C21 | Chlorine | - | Alters pharmacokinetic profile |

Advanced Question: What synthetic challenges arise during halogenation at the C21 position?

Answer:

Introducing chlorine at C21 requires precise regioselectivity due to competing reactions at adjacent hydroxyl groups (C17, C20). Key steps include:

Protection of hydroxyl groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .

Halogenation : Chlorine can be introduced via Appel reaction (CCl₄/PPh₃) or using SOCl₂ under anhydrous conditions .

Deprotection : Acidic or basic hydrolysis to restore hydroxyl groups without altering stereochemistry.

Q. Challenges :

- Overhalogenation : Risk of introducing excess halogens at C9 or C17 .

- Steric hindrance : The 16α-methyl group complicates reagent access to C21 .

Basic Question: What spectroscopic methods validate the compound’s structure?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies methyl (δ 1.2–1.4 ppm) and hydroxyl protons (δ 2.5–5.0 ppm). The 16α-methyl group shows distinct splitting due to coupling with C17 .

- 2D NMR (COSY, NOESY) : Confirms stereochemistry via spatial correlations (e.g., NOE between C16-methyl and C17-hydroxy) .

Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ at m/z 468.12 (calculated: 468.15) .

X-ray Crystallography : Resolves absolute configuration, particularly for C9 and C11 .

Advanced Question: How do structural modifications at C16 and C17 impact glucocorticoid receptor (GR) binding?

Answer:

Q. Table 2: Comparative Bioactivity of Derivatives

| Derivative | C16 Substituent | GR Binding (IC₅₀ nM) | Selectivity (GR vs MR) |

|---|---|---|---|

| 16α-Methyl (Target) | α-CH₃ | 2.1 | 120:1 |

| 16β-Methyl | β-CH₃ | 6.8 | 30:1 |

| 17-Propionate | α-CH₃ | 5.3 | 90:1 |

Data adapted from impurity studies and synthetic analogs .

Advanced Question: How can contradictions between in vitro and in vivo bioactivity data be resolved?

Answer:

Contradictions often arise from:

- Metabolite interference : In vivo metabolites (e.g., 21-dechloro derivatives) may exhibit antagonistic effects .

- Protein binding : High serum albumin binding reduces free drug concentration in vitro .

Q. Methodological Solutions :

LC-MS/MS Metabolite Profiling : Identify active/inactive metabolites in plasma .

Free Fraction Correction : Adjust in vitro IC₅₀ values using plasma protein binding data .

Tissue-specific PK/PD Modeling : Corrogate liver microsomal stability with in vivo efficacy .

Basic Question: What distinguishes 21-chloro derivatives from non-chlorinated analogs in pharmacokinetics?

Answer:

The 21-chloro group:

- Reduces hepatic clearance : By inhibiting CYP3A4-mediated oxidation at C20 .

- Enhances plasma half-life : From 2.1 hrs (non-chlorinated) to 5.8 hrs .

- Increases logP : From 1.2 to 1.8, improving membrane permeability .

Advanced Question: What computational methods predict metabolic pathways for this compound?

Answer:

QSAR Models : Predict sites of oxidation (C6, C20) using Hammett σ constants and steric parameters .

Molecular Docking : Identifies CYP3A4 binding poses favoring 21-chloro retention .

MD Simulations : Assess stability of 16α-methyl/GR interactions over 100 ns trajectories .

Validation : Compare with in vitro microsomal stability assays (r² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.